Bungeiside C

Description

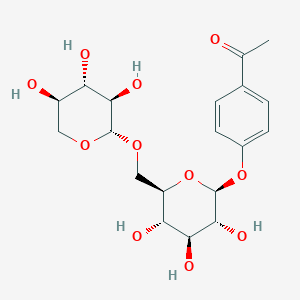

Structure

2D Structure

3D Structure

Properties

CAS No. |

149475-53-6 |

|---|---|

Molecular Formula |

C19H26O11 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone |

InChI |

InChI=1S/C19H26O11/c1-8(20)9-2-4-10(5-3-9)29-19-17(26)15(24)14(23)12(30-19)7-28-18-16(25)13(22)11(21)6-27-18/h2-5,11-19,21-26H,6-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |

InChI Key |

YQOKGDRMWQLQNR-BMVMOQKNSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |

Other CAS No. |

149475-53-6 |

Synonyms |

4-O-priverosyl acetophenone bungeiside C bungeiside-C |

Origin of Product |

United States |

Occurrence and Biogeographical Distribution of Bungeiside C

Isolation and Identification from Botanical Sources

The primary sources of Bungeiside C are plants belonging to the family Apocynaceae, specifically within the Cynanchum genus, which have a history of use in traditional medicine.

This compound was first isolated from the roots of Cynanchum bungei Decne. nih.gov. This discovery was part of a broader phytochemical analysis that identified a series of new glucosides, which were named Bungeiside-A, -B, -C, and -D. nih.govresearchgate.net. The structural elucidation of these compounds was accomplished through a combination of chemical and advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D NMR) techniques nih.gov. C. bungei is primarily distributed in regions of China, including Shandong, Henan, Hebei, and Gansu provinces nih.gov. The plant's roots have been a subject of interest due to their complex chemical composition, which includes C21-steroids and acetophenones mdpi.comnih.gov.

Table 1: Initial Isolation of this compound and Related Compounds

| Compound | Botanical Source | Plant Part | Method of Structural Determination |

|---|---|---|---|

| This compound | Cynanchum bungei Decne. | Roots | Chemical and Spectroscopic Methods (2D NMR) nih.gov |

| Bungeiside A | Cynanchum bungei Decne. | Roots | Chemical and Spectroscopic Methods (2D NMR) nih.gov |

| Bungeiside B | Cynanchum bungei Decne. | Roots | Chemical and Spectroscopic Methods (2D NMR) nih.gov |

Subsequent research confirmed the presence of this compound in Cynanchi Wilfordii Radix, the dried root of Cynanchum wilfordii Hemsley mdpi.com. Along with Bungeiside D, this compound was isolated from this plant source, which is listed as a crude drug in the Korean Herbal Pharmacopoeia mdpi.com. The shared presence of this compound in both C. bungei and C. wilfordii is considered evidence of a close chemotaxonomic relationship between these two species nih.govresearchgate.net. Phytochemical studies on C. wilfordii have also led to the first-time isolation of other related compounds from this species, such as Bungeiside A nih.gov.

Research indicates that this compound, as a C21-steroid compound, is not uniformly distributed throughout the plant. The vast majority of isolation studies have successfully obtained the compound from the subterranean parts of the plants. Specifically, this compound has been consistently isolated from the roots of both C. bungei and C. wilfordii nih.govmdpi.com.

Further investigation into the distribution within the root system of Cynanchum species has shown that the content of C21-steroids is typically higher in the root tuber than in the root bark mdpi.comresearchgate.net. This suggests a concentration of these compounds in the storage tissues of the root. There is limited information regarding the presence of this compound in the aerial parts of the plants, with the roots being established as the primary site of accumulation.

Table 2: Distribution of this compound and Related Steroids in Plant Tissues

| Genus | Compound Class | Primary Location | Tissue of Higher Concentration |

|---|

Discovery and Characterization from Microbial Sources

Beyond the plant kingdom, this compound has also been identified as a metabolite of an endophytic fungus, highlighting a fascinating intersection between plant and microbial chemistry.

This compound has been reportedly isolated from Plectosphaerella cucumerina YCTA2Z1. This fungus was itself isolated as an endophyte from the host plant Cynanchum auriculatum, a species closely related to C. bungei and C. wilfordii mdpi.com. Plectosphaerella cucumerina is known to have a wide geographic and host distribution, often living as an endophyte within plant tissues without causing disease symptoms pensoft.netresearchgate.net. The production of a secondary metabolite identical to one found in the host plant is a significant finding, suggesting a potential transfer of genetic information or a shared biosynthetic pathway.

The discovery of a microbial source for this compound has significant implications for its production. Isolating natural products from plant sources can be limited by factors such as slow plant growth, geographical constraints, and low yields. Microbial fermentation offers a promising alternative for sustainable and scalable production frontiersin.org.

The ability of an endophytic fungus to synthesize this compound suggests that the genetic blueprint for its biosynthetic pathway exists within the microbe's genome. This opens several avenues for biotechnological applications:

Sustainable Production: Microbial cell factories can be cultivated in controlled bioreactors, providing a continuous and reliable supply of the compound independent of climate or harvest seasons nih.gov.

Process Optimization: The microbial production process can be optimized through metabolic engineering to enhance yields, a strategy successfully employed for other complex natural products nih.govfrontiersin.org.

Biosynthetic Pathway Elucidation: Studying the fungus can provide critical insights into the enzymatic steps required to synthesize this compound. This knowledge could be used to reconstruct the pathway in more common industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae.

Horizontal Gene Transfer: The co-production of the same compound by both an endophyte and its host plant raises scientific questions about the possibility of horizontal gene transfer, where genetic material is exchanged between the two organisms over their evolutionary history nih.gov.

Comparative Analysis of this compound Content Across Different Biological Sources

Efforts to compare the yield or concentration of this compound from its known biological sources have revealed a significant gap in the scientific literature. While the isolation of this compound has been documented, the specific amounts extracted are not consistently reported, making a direct comparison of its abundance in these varied hosts impossible at this time.

The identification of this compound in the roots of Cynanchum bungei represents a key finding in the study of this plant's chemical constituents. Similarly, its detection in the fruit peel of Neolamarckia cadamba through metabolomic analysis points to the diversity of secondary metabolites in this species. The discovery of this compound in the endophytic fungus Plectosphaerella cucumerina is particularly noteworthy, as it highlights the potential of microorganisms as a source for this compound.

Despite these discoveries, the absence of quantitative yield data from these initial studies prevents the creation of a detailed comparative data table. Further research is required to quantify the concentration of this compound in each of these sources to understand its distribution and potential for extraction. Such studies would be invaluable for determining which biological source may serve as the most viable for obtaining this compound for future research and potential applications.

Table 1: Biological Sources of this compound and Availability of Quantitative Data

| Biological Source | Organism Type | Part of Organism | Quantitative Data Available |

| Cynanchum bungei | Plant | Roots | No |

| Neolamarckia cadamba | Plant | Fruit Peel | No |

| Plectosphaerella cucumerina | Fungus | Not Applicable | No |

Biosynthesis and Metabolic Pathways of Bungeiside C

Proposed Biosynthetic Pathways for Acetophenone (B1666503) Glycosides

While the specific biosynthetic pathway for Bungeiside C has not been fully elucidated, a general model can be proposed based on studies of similar acetophenone glycosides in plants, particularly in conifers like the white spruce (Picea glauca). nih.govmpg.de The biosynthesis of these compounds is generally understood to occur in distinct phases.

The first phase is the synthesis of the acetophenone aglycon, the core phenolic structure. It has been proposed that this aglycon portion originates from precursors in the phenylpropanoid pathway. For instance, the biosynthesis of the acetophenone pungenol is suggested to derive from caffeic acid. mpg.de This initial phase involves a series of enzyme-catalyzed reactions that are not yet fully confirmed but lead to the formation of the basic acetophenone skeleton. mpg.de

The second phase involves the glycosylation of the newly formed acetophenone aglycon. nih.gov In this step, one or more sugar molecules are attached to the aglycon. This process leads to the accumulation of the more stable and less reactive glycoside form within the plant's cells. For this compound, this would involve the sequential attachment of a glucose and a xylose molecule to the 4'-hydroxy group of the acetophenone core.

A third phase, observed in some plant defense mechanisms, involves the enzymatic cleavage of the sugar moiety by a β-glucosidase, which releases the biologically active aglycon in response to specific triggers like herbivory. nih.govnih.gov This model of aglycon formation followed by glycosylation is thought to be conserved across the Pinaceae family and likely serves as a relevant framework for understanding this compound's formation in other plant families. nih.gov

Role of Glycosylation as a Post-Modification in this compound Formation

Glycosylation, the enzymatic attachment of carbohydrates to another molecule, is a crucial and widespread post-modification process in the metabolism of plant secondary metabolites. nih.govwikipedia.org In the formation of this compound, glycosylation plays a pivotal role in modifying the properties of the acetophenone aglycon.

The reversible glycosylation of phenolic compounds like acetophenones is a common strategy used by plants to inactivate and sequester reactive molecules. nih.gov The aglycons themselves can be more biologically active or even toxic to the plant cell. By attaching a sugar chain, the plant converts the aglycon into a more water-soluble, stable, and less reactive glycoside, which can then be safely accumulated, often within the vacuole. nih.gov

In the case of acetophenones in white spruce, such as piceol and pungenol, they are stored as their corresponding glycosides, picein (B15555) and pungenin. mpg.denih.gov These glycosides are considered inactive defense compounds that only become active when the sugar is removed. nih.gov Similarly, the formation of this compound through the addition of a primeveroside (a glucose-xylose disaccharide) likely serves to stabilize the acetophenone core, allowing for its storage and transport within the producing organism. This modification is a form of O-linked glycosylation, where the sugar chain is attached to a hydroxyl group on the aglycon. wikipedia.orgpremierbiosoft.com

Enzymatic Mechanisms Involved in this compound Biosynthesis

The biosynthesis of this compound is dependent on a series of specific enzymatic reactions. While the enzymes for the aglycon formation are still under investigation, the key enzymes responsible for the glycosylation step have been studied in analogous systems. nih.gov

The central enzymes in this process are UDP-sugar dependent glycosyltransferases (UGTs) . nih.gov UGTs are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose (UDP-Glc), to an acceptor molecule—in this case, the acetophenone aglycon. nih.govnih.gov

The mechanism proceeds as follows:

First Glycosylation: A specific UGT would recognize the 4'-hydroxyacetophenone (B195518) aglycon of this compound and transfer a glucose molecule from UDP-Glc to its hydroxyl group. This forms a glucoside intermediate. Research in white spruce has identified specific UGTs, such as PgUGT5b, that are responsible for the glucosylation of the acetophenone pungenol to form pungenin. mpg.denih.gov

Second Glycosylation: A second, different glycosyltransferase would then catalyze the attachment of a xylose molecule to the glucose of the newly formed glucoside. This enzyme would likely use UDP-xylose as the sugar donor, linking the xylose to the 6-position of the glucose to form the primeveroside chain characteristic of this compound.

The synthesis of the activated sugar donors (UDP-Glc, UDP-Xyl) themselves is a fundamental process within the cytoplasm, ensuring a ready supply of precursors for the glycosylation reactions that typically occur in the endoplasmic reticulum and Golgi apparatus. premierbiosoft.comnih.gov

Microbial Biosynthesis of this compound: Pathways and Enzyme Systems

While this compound is primarily known as a plant metabolite, evidence suggests it can also be produced by microorganisms. An endophytic fungus isolated from the plant Sorocea bonplandii has been reported to produce this compound, indicating that the complete biosynthetic pathway exists in some microbial species. unesp.br

The production of plant-derived chemicals in microbial chassis is a growing field of biotechnology. frontiersin.org Theoretically, this compound could be produced in well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae. This would be achieved through metabolic engineering, which involves:

Heterologous Expression of Plant Genes: The genes encoding the enzymes for the entire this compound pathway from the source plant (e.g., Cynanchum bungei) would need to be identified and transferred into the microbial host. This includes the enzymes for the acetophenone aglycon formation and the two specific UGTs for the glycosylation steps.

Utilizing Microbial Precursors: The microbial host would provide the basic building blocks. For example, both E. coli and yeast have robust metabolic pathways that produce the necessary activated sugar donors (UDP-glucose and UDP-xylose) required for glycosylation. frontiersin.org

This synthetic biology approach offers a potential alternative for the sustainable production of this compound, bypassing the need for slow plant cultivation and extraction.

Genetic and Molecular Regulation of this compound Production in Producing Organisms

The production of secondary metabolites like this compound is tightly regulated at the genetic and molecular level to ensure it occurs in the correct cells, at the appropriate time, and in the right amount. pressbooks.pub Although the specific regulatory mechanisms for this compound are not known, general principles of gene regulation in plant and microbial secondary metabolism provide a likely framework.

In plants, the expression of biosynthetic genes is highly controlled. Studies on acetophenone glycosides in white spruce show that the accumulation of these compounds and the transcript levels of the associated UGT genes are developmentally regulated, increasing as the plant tissues mature. mpg.denih.gov This regulation is controlled by transcription factors, which are proteins that bind to specific promoter regions of the DNA upstream of the biosynthetic genes, thereby turning their transcription "on" or "off". pressbooks.pubyoutube.com The presence and activity of these transcription factors can, in turn, be influenced by developmental cues and environmental stresses. nih.gov

In microbial systems, such as the endophytic fungus that produces this compound or a potential engineered microbe, gene regulation is also critical. unesp.br In bacteria, genes involved in a specific metabolic pathway are often clustered together in an operon, which is transcribed as a single mRNA molecule. youtube.comkhanacademy.org This entire operon can be controlled by a single promoter and operator region, where repressor or activator proteins bind to inhibit or promote transcription in response to specific molecular signals (e.g., the presence of a substrate). khanacademy.org While eukaryotic regulation in fungi is more complex and does not typically involve operons, it still relies on specific transcription factors and signaling pathways to control the expression of biosynthetic gene clusters. pressbooks.pub

Structural Elucidation and Advanced Analytical Methodologies for Bungeiside C Research

Chromatographic Separation and Purification Methodologies for Bungeiside C

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, ODS, Sephadex LH-20)

Column chromatography is an indispensable technique for the preparative separation of this compound from crude plant extracts. researchgate.net This method separates compounds based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the eluting solvent). researchgate.net The choice of stationary phase is crucial and depends on the polarity of the target compound.

In the purification of this compound and related compounds from Cynanchum wilfordii, researchers often employ a multi-step column chromatography strategy. nih.govresearchgate.net A common approach involves initial fractionation of a butanol (n-BuOH) extract over a Diaion HP-20 column, a non-polar polymeric resin. nih.gov Subsequent purification steps utilize reversed-phase silica gel, such as Chromatorex ODS (Octadecyl-functionalized silica gel) and YMC GEL ODS-AQ. nih.govresearchgate.net These materials separate compounds based on hydrophobicity. In one study, a 30% methanol (B129727) eluate from a primary column was further purified using a YMC GEL ODS-AQ column with aqueous methanol as the mobile phase to yield 13.7 mg of this compound. nih.gov

Sephadex LH-20, a hydroxypropylated dextran-based medium, serves a unique role in purification. cytivalifesciences.com It separates molecules based on a combination of molecular size (gel filtration) and partition chromatography due to its hydrophilic and lipophilic properties. cytivalifesciences.comnih.gov It is particularly effective for separating flavonoids, steroids, and other natural products. nih.govmdpi.com In the context of complex extracts like those from Cynanchum, Sephadex LH-20 is often used as a final polishing step to remove closely related impurities, yielding compounds of high purity. researchgate.netresearchgate.net

| Stationary Phase | Mobile Phase System | Purpose in this compound Workflow | Reference |

|---|---|---|---|

| Diaion HP-20 | Stepwise gradient of MeOH-H₂O | Initial fractionation of crude n-BuOH extract. | nih.govresearchgate.net |

| Chromatorex ODS | Aqueous Methanol (MeOH) | Intermediate purification of fractions. | nih.govresearchgate.net |

| YMC GEL ODS-AQ | Aqueous Methanol (MeOH) | Final isolation of this compound from a 30% MeOH eluate fraction. | nih.gov |

| Sephadex LH-20 | Methanol or Ethanol | Final purification/polishing step for removing minor impurities. | researchgate.netresearchgate.net |

High-Speed Counter-Current Chromatography (HSCCC) for Efficient Separation

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of analytes. nih.govaocs.org This technique is exceptionally well-suited for separating polar compounds and structurally similar molecules, such as the glycosides found in Cynanchum bungei. nih.govacs.org Bungeiside A and Bungeiside B, which are close structural analogs of this compound, are challenging to separate by conventional methods but have been successfully isolated using HSCCC. researchgate.netnih.gov

The method relies on partitioning the components of a mixture between two immiscible liquid phases. aocs.org One phase is held stationary in a coil by a strong centrifugal force, while the mobile phase is pumped through it, facilitating continuous partitioning and separation. aocs.org The selection of a suitable two-phase solvent system is paramount and is guided by the partition coefficients (K values) of the target compounds. nih.gov For the separation of Bungeiside A and B from a methanol extract of C. bungei, a solvent system of ethyl acetate-n-butanol-water was employed. nih.gov This approach yielded compounds with purities exceeding 93%. researchgate.netnih.gov Given the structural similarities, this methodology is directly applicable to the efficient, preparative-scale isolation of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Target Compounds | Bungeiside A, Bungeiside B, Baishouwubenzophenone | nih.gov |

| Solvent System | Ethyl acetate–n-butanol–water (4:1:5, v/v/v) | nih.gov |

| Mobile Phase | Upper phase | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Revolution Speed | 850 rpm | nih.gov |

| Obtained Purity | 93.2% (Bungeiside A), 98.7% (Bungeiside B) | researchgate.netnih.gov |

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) for Chemical Profiling

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) is a powerful analytical tool for the comprehensive chemical profiling of complex mixtures such as plant extracts. researchgate.net This technique combines the superior separation efficiency of UHPLC with the high mass accuracy and sensitivity of HRMS, such as Quadrupole-Time of Flight (Q-TOF) mass spectrometry. researchgate.netresearchgate.net It is used to rapidly identify known compounds and tentatively characterize unknown metabolites in a single analysis.

In the context of Cynanchum species, UHPLC-Q-TOF/MS has been applied to differentiate between closely related plants like C. auriculatum, C. bungei, and C. wilfordii. researchgate.netresearchgate.net By generating detailed chemical fingerprints, this method can identify characteristic differential metabolites, including acetophenone (B1666503) compounds like this compound. researchgate.net The high-resolution data allows for the determination of elemental compositions from accurate mass measurements, which, combined with fragmentation patterns (MS/MS data), provides confident structural identification. researchgate.net This makes UHPLC-HRMS an essential technique for quality control, chemotaxonomic studies, and understanding the chemical consistency of plant materials containing this compound.

Quantitative Analysis Approaches for this compound Research

Accurate quantification of bioactive compounds is crucial for standardization and quality assessment. For this compound, several advanced methods provide precise content determination.

Quantitative Nuclear Magnetic Resonance (qNMR) for Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute content or purity of a compound without the need for an identical reference standard for the analyte itself. bruker.comamazonaws.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. mdpi.com By comparing the integral of a specific proton signal of the target analyte (this compound) to the integral of a known signal from an internal standard of certified purity and known concentration, the precise quantity of the analyte can be calculated. mdpi.comresearchgate.net

This technique offers high accuracy and traceability. bruker.com While direct qNMR studies on this compound are not widely published, the methodology has been successfully applied to distinguish Cynanchum species by quantifying other marker compounds like conduritol F. researchgate.netmdpi.com Given that qNMR is applicable to any organic molecule with NMR-active nuclei, it is a highly suitable and robust method for determining the exact content of acetophenones like this compound in extracts or purified samples, providing a valuable tool for quality control. nanalysis.com

Application of this compound as a Marker Compound in Phytochemical Fingerprinting

Phytochemical fingerprinting is an analytical strategy used to assess the quality and authenticity of herbal medicines. This approach generates a characteristic chemical profile, or "fingerprint," of a plant extract, typically using chromatographic techniques like HPLC or UHPLC-HRMS. researchgate.net Specific, chemically defined compounds within the fingerprint can serve as markers for identity and quality.

This compound, along with its analog Bungeiside D, has been identified as a chemical constituent of Cynanchum bungei and Cynanchum wilfordii. nih.govmdpi.com The presence and relative abundance of such compounds can be used as chemotaxonomic markers to distinguish between different Cynanchum species, which is critical due to the occasional misuse or substitution of related plants in traditional medicine. researchgate.netresearchgate.net For example, HPLC and UHPLC-MS based fingerprinting analyses have been used to highlight the differences in the chemical profiles of C. wilfordii and C. auriculatum. researchgate.netresearchgate.netresearchgate.net As a known constituent of specific species, this compound serves as a valuable marker compound within these fingerprints, contributing to a more robust and comprehensive quality control standard for raw materials and commercial products.

Compound Names Mentioned

| Compound Name |

|---|

| Adenosine |

| Baishouwubenzophenone |

| Bungeiside A |

| Bungeiside B |

| This compound |

| Bungeiside D |

| Conduritol F |

| Guanosine |

| Tryptophan |

| Uridine |

Preclinical Investigation of Bungeiside C Biological Activities: Mechanistic Studies

In Vitro Pharmacological Characterization and Mechanistic Elucidation

The in vitro evaluation of a novel compound like Bungeiside C is foundational to understanding its therapeutic potential. This phase involves a series of experiments designed to identify its biological targets, understand how it interacts with them, and delineate the cellular consequences of these interactions.

Cellular and Molecular Targets of this compound Action

Identifying the specific cellular and molecular components that interact with this compound is the primary step in mechanistic studies. The approach typically begins with broad screening to narrow down the potential targets.

Detailed Research Approaches:

Target-Based Screening: If the structure of this compound is similar to known compounds, it would be tested against a panel of targets associated with those compounds (e.g., kinases, G-protein coupled receptors, nuclear receptors).

Phenotypic Screening: this compound would be introduced to various cancer cell lines to observe its effect on cell viability and proliferation. A differential response, where it is highly effective against a specific cell type, can provide clues about its target, which might be highly expressed or critical in that cell line.

Affinity Chromatography: A "bait" version of this compound would be synthesized and immobilized on a solid support. A lysate of target cells is passed over this support, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Computational Target Prediction: The chemical structure of this compound would be used in computational algorithms that predict potential protein targets based on structural similarity to known ligands. nih.gov

Ligand-Target Interactions and Receptor Binding Studies (e.g., Docking Simulations, Molecular Coupling)

Once potential targets are identified, the next step is to characterize the physical interaction between this compound and its target protein. This involves both computational and experimental methods to understand the binding affinity and mode.

Detailed Research Approaches:

Molecular Docking: Computational models are used to predict the most likely binding pose of this compound within the active or allosteric site of its target protein. nih.govlongdom.org These simulations calculate a binding affinity score, which helps in ranking potential targets and understanding key interactions. nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a docking grid around the binding site, and running algorithms to find the best fit. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted this compound-protein complex over time (e.g., nanoseconds). nih.gov This provides insights into the flexibility of the interaction and confirms the stability of the binding pose.

Receptor Binding Assays: Experimentally, the affinity of this compound for its target is measured. Radioligand binding assays are a classic method, where a radioactive version of a known ligand is competed off the receptor by increasing concentrations of this compound. This allows for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Below is a hypothetical data table illustrating results from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Kinase X | -9.5 | LYS-78, ASP-184 | Hydrogen Bond |

| PHE-169, LEU-172 | Hydrophobic | ||

| Apoptosis Regulator Y | -8.2 | ARG-112, GLU-115 | Salt Bridge, H-Bond |

| TYR-101, VAL-125 | Hydrophobic | ||

| Transcription Factor Z | -7.6 | ASN-250 | Hydrogen Bond |

Modulation of Specific Signal Transduction Pathways

The binding of this compound to its target is expected to alter one or more intracellular signaling pathways, which are complex cascades of molecular events that control cellular processes. wikipedia.org Identifying which pathways are affected is key to understanding the compound's mechanism of action.

Detailed Research Approaches:

Western Blot Analysis: This technique is used to measure changes in the levels and phosphorylation (activation) status of key proteins within major signaling pathways like MAPK/ERK, PI3K/AKT, or cAMP-dependent pathways. creative-biolabs.com For example, a decrease in phosphorylated AKT would suggest inhibition of the PI3K/AKT pathway.

Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by a specific pathway. A change in reporter activity after treatment with this compound indicates modulation of that pathway.

Kinase Activity Assays: If the target is a kinase, its activity can be measured directly in the presence of this compound to confirm inhibition or activation.

Investigation of Enzyme Activity Inhibition or Enhancement

Many therapeutic agents function by directly altering the activity of specific enzymes. mdpi.com Preclinical studies for this compound would rigorously test its ability to inhibit or enhance the function of key enzymes identified as potential targets.

Detailed Research Approaches:

In Vitro Enzyme Assays: Purified target enzymes are incubated with their substrate and varying concentrations of this compound. The rate of the reaction is measured, often spectrophotometrically. nih.gov From this data, key inhibitory parameters can be determined.

Mechanism of Inhibition Studies: Further experiments are conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides deeper insight into how this compound interacts with the enzyme.

The results of such an investigation could be summarized in a table like the one below.

| Target Enzyme | IC₅₀ (µM) | Type of Inhibition |

| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |

| 5-Lipoxygenase (5-LOX) | 28.5 | Non-competitive |

| Caspase-3 | > 100 | No Inhibition |

Study of Cellular Responses (e.g., Apoptosis, Autophagy) and Their Underlying Mechanisms

The ultimate goal of many anti-cancer agents is to induce programmed cell death (apoptosis) in malignant cells. mdpi.com Research would focus on whether this compound can trigger this response and by what mechanism.

Detailed Research Approaches:

Cell Viability Assays: Initial tests (e.g., MTT, trypan blue exclusion) would confirm that this compound reduces the number of living cells.

Apoptosis Assays: Flow cytometry using Annexin V/Propidium Iodide staining is a standard method to quantify the percentage of cells undergoing apoptosis.

Caspase Activation: The activation of key apoptotic enzymes, such as caspase-3 and caspase-9, would be measured via western blotting or specific activity assays. Activation of caspase-9 points to the intrinsic (mitochondrial) pathway of apoptosis. jbtr.or.kr

Mitochondrial Membrane Potential: A common feature of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. This can be measured using fluorescent dyes like JC-1.

Bcl-2 Family Protein Expression: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins would be analyzed by western blot to understand how this compound shifts the balance towards cell death.

Metabolic Reprogramming Studies via Metabolomics (e.g., NMR Metabolomics, LC-MS-based Metabolomics)

Cancer cells often exhibit altered metabolism. Metabolomics provides a snapshot of the small-molecule metabolites in a cell, offering a functional readout of the cellular state after treatment with a compound. nih.gov This can reveal unexpected mechanisms of action. nih.gov

Detailed Research Approaches:

Sample Preparation: Cells would be treated with this compound, and then metabolites would be rapidly extracted.

LC-MS and NMR Analysis: The extracted metabolites are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com LC-MS is highly sensitive for a wide range of metabolites, while NMR is highly reproducible and provides structural information.

Data Analysis: The resulting complex datasets are analyzed using multivariate statistical methods (e.g., Principal Component Analysis) to identify metabolites that are significantly altered by this compound treatment.

Pathway Analysis: The altered metabolites are then mapped onto known biochemical pathways to identify which metabolic processes (e.g., glycolysis, fatty acid synthesis, amino acid metabolism) are most affected by the compound.

In Vivo Preclinical Models for Activity and Mechanistic Validation

Evaluation in Disease-Specific Animal Models (e.g., Acute Pneumonia, Chagas Disease, Tumor Models)

There is currently no available scientific literature detailing the in vivo evaluation of this compound in animal models of acute pneumonia, Chagas disease, or specific tumor models. While animal models are standard in preclinical research to assess the efficacy of new compounds, no studies have been published that specifically investigate the therapeutic potential of this compound in these disease contexts.

Elucidation of Systemic and Organ-Specific Mechanistic Effects

Information regarding the systemic and organ-specific mechanistic effects of this compound following in vivo administration is not available. Preclinical studies typically involve pharmacokinetic and pharmacodynamic assessments to understand how a compound is distributed and what effects it has on various organs. However, such studies for this compound have not been reported.

Integration of Multi-Omics Data in Preclinical Mechanistic Studies (e.g., Proteomics, Transcriptomics)

No published research has utilized multi-omics approaches, such as proteomics or transcriptomics, to investigate the mechanistic effects of this compound in preclinical models. These technologies are powerful tools for understanding the broader biological impact of a compound, but their application to this compound has not been documented.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Identification of Key Pharmacophores within the this compound Scaffold

The identification of key pharmacophores—the essential steric and electronic features for biological activity—within the this compound structure has not been reported. Pharmacophore modeling is a critical step in drug discovery and optimization, but specific studies on this compound are absent from the scientific literature.

Impact of Glycosylation and Aglycone Modifications on Biological Activity and Mechanism

While the glycosylation and aglycone moieties are known to be crucial for the biological activity of many natural compounds, there is no specific research available on how modifications to these parts of the this compound molecule affect its biological activity or mechanism of action. Such studies are fundamental to understanding and potentially enhancing the therapeutic properties of a compound.

Rational Design and Synthesis of this compound Derivatives for Enhanced Mechanistic Potency

Currently, the scientific literature lacks specific studies on the rational design and synthesis of this compound derivatives aimed at enhancing its mechanistic potency. Research has primarily focused on the isolation and identification of this compound from natural sources such as the roots of Cynanchum bungei and the endophytic fungus Plectosphaerella cucumerina. researchgate.net As a result, there is no available information regarding structure-activity relationship (SAR) studies or the synthesis of analogues to explore and improve its biological activities.

While the rational design of derivatives is a common strategy in drug discovery to optimize lead compounds, this process has not yet been applied to this compound. Such efforts would typically involve computational modeling and medicinal chemistry approaches to identify key structural motifs responsible for its biological effects and to guide the synthesis of novel, more potent compounds. The absence of such research indicates that the exploration of this compound as a pharmacological agent is still in its early stages.

Future research endeavors may focus on elucidating the precise molecular targets of this compound. Once a mechanism of action is established, researchers could then embark on the rational design and synthesis of derivatives. This would likely involve modification of the acetophenone (B1666503) core or the glycosidic linkages to investigate their influence on activity and selectivity.

Given the current state of research, no data tables on the comparative activities of this compound derivatives can be provided. Further investigation is required to generate the necessary data to inform the rational design and synthesis of this compound analogues with enhanced therapeutic potential.

Future Directions and Research Perspectives on Bungeiside C

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The natural abundance of Bungeiside C is often low, hindering extensive research and development. frontiersin.orgjmb.or.kr A critical future direction is the use of biosynthetic pathway engineering to establish sustainable and scalable production methods.

The biosynthesis of triterpenoid (B12794562) saponins (B1172615), including cycloartane-types like this compound, is a complex, multi-step process. nih.govmdpi.comnih.gov It begins with the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs) such as cycloartenol (B190886) synthase (CAS), to form the characteristic cycloartane (B1207475) skeleton. nih.govmdpi.com This is followed by a series of modifications, including oxidation by cytochrome P450 monooxygenases (P450s) and glycosylation by UDP-glycosyltransferases (UGTs), which create the final diverse structures. nih.govcjnmcpu.com

Future research will likely focus on the following areas:

Gene Discovery and Functional Characterization: A primary step is the identification and characterization of the specific genes and enzymes involved in the this compound biosynthetic pathway. nih.govcjnmcpu.com Techniques like RNA-Seq and proteome profiling of this compound-producing plants, such as Cynanchum bungei, can reveal candidate genes for OSCs, P450s, and UGTs. nih.govfrontiersin.org

Heterologous Production: Once identified, these biosynthetic genes can be assembled in microbial chassis such as Escherichia coli or yeast (Saccharomyces cerevisiae). jmb.or.krcjnmcpu.com These "cell factories" offer a promising alternative to extraction from plant sources, enabling rapid, scalable, and environmentally friendly production. frontiersin.orgdtu.dk Metabolic engineering strategies can further optimize yields by enhancing precursor supply and redirecting metabolic flux towards the desired compound. nih.govmdpi.com

Plant Tissue Culture and Transgenic Plants: In vitro cultivation of plant cells or tissues that produce this compound is another viable strategy. cjnmcpu.comresearchgate.net The use of elicitors, such as methyl jasmonate, has been shown to increase the production of cycloartane saponins in root cultures. pensoft.net Furthermore, creating transgenic plants with overexpressed key biosynthetic genes could significantly boost compound yields. cjnmcpu.com

| Enzyme Family | Function in Biosynthesis | Engineering Strategy | Potential Outcome for this compound |

|---|---|---|---|

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the cycloartane skeleton. nih.govmdpi.com | Mining for novel OSCs; Heterologous expression. nih.govcjnmcpu.com | Establishment of the core this compound aglycone production in microbial hosts. |

| Cytochrome P450s (P450s) | Mediate oxidative modifications (e.g., hydroxylation) of the triterpene skeleton. nih.govcjnmcpu.com | Functional characterization and co-expression with OSCs. frontiersin.org | Production of the specific oxidized aglycone of this compound. |

| UDP-Glycosyltransferases (UGTs) | Attach sugar moieties to the aglycone, a crucial step for activity and diversity. cjnmcpu.commdpi.com | Screening for specific UGTs and combinatorial biosynthesis. cjnmcpu.com | Completion of this compound synthesis and generation of novel glycosylated analogs. |

Development of High-Throughput Screening and Mechanistic Profiling Technologies

To accelerate the discovery of its therapeutic potential, this compound must be evaluated against a wide array of biological targets. High-throughput screening (HTS) provides the necessary platform for this exploration. wikipedia.org HTS automates the testing of thousands of compounds against specific targets, enabling the rapid identification of "hits" for further development. wikipedia.orgresearchgate.net

Future research should employ HTS to:

Screen Diverse Target Classes: Test this compound against libraries of receptors, enzymes, ion channels, and protein-protein interactions to uncover novel bioactivities. nih.gov

Identify Cellular Phenotypes: Utilize high-content screening (HCS), an image-based HTS approach, to assess the effects of this compound on cellular morphology, proliferation, and signaling pathways in various disease models.

Explore Antimicrobial Potential: Screen this compound against a broad panel of pathogenic bacteria and fungi, an area where natural products have historically excelled. mdpi.comnih.gov

Once a biological activity is identified, mechanistic profiling technologies are essential to understand how the compound works. This involves a suite of secondary assays to validate the initial hit, determine the mechanism of action (MOA), and identify the specific molecular target. Techniques such as fluorescence polarization assays, surface plasmon resonance (SPR), and thermal shift assays can confirm direct binding to a target protein. nih.gov

Application of Computational Approaches in this compound Research (e.g., Molecular Dynamics Simulations, Network Pharmacology)

Computational methods are becoming indispensable in natural product research, offering ways to predict biological activities and elucidate complex mechanisms, thereby saving significant time and resources. unil.chresearchgate.net

Molecular Docking and Dynamics Simulations: These structure-based methods can predict how this compound interacts with potential protein targets at an atomic level. nih.gov By simulating the binding pose and stability of the this compound-protein complex, researchers can prioritize targets for experimental validation and even guide the design of more potent derivatives. researchgate.netnih.gov

Network Pharmacology: This approach moves beyond the "one-drug, one-target" paradigm to analyze the effects of a compound on the entire biological network. medsci.orgiaees.org For this compound, network pharmacology can be used to:

Predict multiple potential targets.

Construct a "drug-target-disease" network to visualize how the compound might influence disease-related pathways. mdpi.com

Elucidate synergistic mechanisms, especially if this compound is used in combination with other compounds. medsci.org

The integration of these computational tools can generate testable hypotheses and provide a holistic view of the pharmacological action of this compound. iaees.orgmdpi.com

Exploration of Novel Biological Activities and Associated Molecular Mechanisms

While the pharmacology of this compound itself is not extensively studied, related cycloartane triterpenoids exhibit a wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-tumor, and neuroprotective effects. researchgate.netresearchgate.net This provides a strong rationale for exploring similar activities for this compound.

Future investigations should focus on:

Anti-inflammatory and Immunomodulatory Effects: Many cycloartanes modulate immune responses. researchgate.net Research could investigate if this compound inhibits key inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) in immune cells like macrophages. frontiersin.orgnih.gov

Anticancer Activity: Related compounds have shown cytotoxicity against various cancer cell lines. researchgate.netbeilstein-journals.org The potential of this compound to inhibit cancer cell proliferation, induce apoptosis, or prevent metastasis should be systematically evaluated. researchgate.netmdpi.com

Neuroprotective Effects: Given that some compounds from Cynanchum species show neuroprotective properties, it would be valuable to test this compound in models of neurodegenerative diseases. researchgate.netresearchgate.net

Antiviral and Antimicrobial Activities: Natural products are a rich source of anti-infective agents. dovepress.comnih.gov this compound should be screened for activity against a range of viruses and microbes.

For any identified activity, it is crucial to delve into the underlying molecular mechanisms. This involves identifying the specific signaling pathways and molecular targets modulated by this compound, for example, by examining its effect on key protein expression and phosphorylation states within relevant cellular pathways. mdpi.comidw-online.de

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a truly comprehensive understanding of this compound, future research must integrate data from various "omics" technologies. cjnmcpu.com A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic picture of the compound's biosynthesis and its biological effects.

Transcriptomics and Proteomics: As applied to understanding triterpenoid saponin (B1150181) biosynthesis, analyzing the transcriptome and proteome of the source plant can identify the complete set of genes and proteins involved in making this compound. nih.govfrontiersin.org When applied to cells or tissues treated with this compound, these techniques can reveal which genes and proteins are affected by the compound, offering clues to its mechanism of action. frontiersin.org

Metabolomics: This technology can be used to analyze the complete set of small-molecule metabolites in a biological system. It can help track the biotransformation of this compound within an organism and identify the metabolic pathways it perturbs.

Integrated Analysis: The true power lies in integrating these datasets. cjnmcpu.com For example, correlating changes in gene expression (transcriptomics) with changes in protein levels (proteomics) and metabolite concentrations (metabolomics) after treatment with this compound can build a detailed model of its cellular impact, from initial target engagement to the ultimate physiological response.

By pursuing these future directions, the scientific community can move this compound from a mere chemical isolate to a well-understood compound with potential applications, all while establishing sustainable methods for its production.

Mentioned Compounds

| Compound Name |

|---|

| 2,3-oxidosqualene |

| This compound |

| Cycloartenol |

| Methyl jasmonate |

| Nitric oxide |

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for the isolation and structural elucidation of Bungeiside C from natural sources?

- Methodological Answer : this compound, a glucoside isolated from Cynanchum bungei roots, requires a multi-step purification process. Key steps include:

- Extraction : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by liquid-liquid partitioning to remove non-polar contaminants .

- Chromatography : Employ column chromatography (silica gel, Sephadex LH-20) and HPLC for isolation. Validate purity via TLC and HPLC-MS .

- Structural Analysis : Combine spectroscopic techniques (NMR for glycosidic linkage confirmation, UV for chromophore identification, and HR-MS for molecular formula determination) .

- Data Table :

| Technique | Key Data Points for this compound | Reference |

|---|---|---|

| H-NMR | δ 5.30 (d, J=7.2 Hz, anomeric proton) | |

| HR-MS | [M+Na] m/z 487.2012 (CHONa) |

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?

- Methodological Answer : To minimize variability:

- Standardize Material Sourcing : Use authenticated plant material (voucher specimens deposited in herbariums) and document extraction protocols in detail .

- Assay Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays) and validate cell line viability for in vitro studies .

- Data Normalization : Express bioactivity as IC values with triplicate measurements and error margins .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity profiles of this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Source Variability : Differences in plant chemotypes or extraction methods. Mitigate via metabolomic profiling of source material .

- Assay Conditions : Compare studies using standardized protocols (e.g., OECD guidelines for cytotoxicity). Perform meta-analysis to identify trends .

- Synergistic Effects : Evaluate this compound in combination with co-occurring compounds (e.g., other Cynanchum glucosides) to assess potentiating effects .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2). Validate with mutagenesis studies .

- QSAR Analysis : Correlate structural features (e.g., glycosylation patterns) with bioactivity data to guide synthetic modifications .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Experimental IC (μM) | Reference |

|---|---|---|---|

| COX-2 | -8.7 | 12.3 ± 1.5 |

Q. What advanced techniques validate the stereochemical purity of synthetic this compound analogs?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers .

- Circular Dichroism (CD) : Compare CD spectra of synthetic and natural isolates to confirm stereochemical fidelity .

Methodological Considerations for Data Integrity

- Contradiction Analysis : Apply triangulation by cross-verifying spectral data (NMR, MS) with independent databases (e.g., SciFinder) .

- Ethical Reporting : Disclose limitations (e.g., low yields in extraction) and avoid selective data presentation per Criterion C in IB Science guidelines .

Key Research Gaps

- Biosynthetic Pathways : No studies elucidate the enzymatic machinery behind this compound synthesis in Cynanchum bungei. Propose RNA-seq or CRISPR-based gene knockout strategies .

- In Vivo Pharmacokinetics : Limited data on bioavailability. Use radiolabeled this compound in animal models with LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.